N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Description
N-({1-[3-(3,5-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzodiazole derivative featuring a 3-(3,5-dimethylphenoxy)propyl chain at the 1-position of the benzodiazole core and an N-methylacetamide group attached to the 2-position via a methyl linker. Its synthesis likely involves multi-step organic reactions, including alkylation of the benzodiazole nitrogen and subsequent functionalization of the methyl group with the acetamide substituent.
Properties
IUPAC Name |
N-[[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-12-17(2)14-19(13-16)27-11-7-10-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-9,12-14H,7,10-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGBJIVVVJTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. This is followed by further derivatization to introduce the desired functional groups . Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: This method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes to form the benzimidazole ring.
Reaction with Cyanogen Bromide: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution to form the benzimidazole ring.
Chemical Reactions Analysis
Scientific Research Applications
N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Key Compounds :
N-({1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (CAS 924850-43-1) Structural Difference: The phenoxy group has 2,5-dimethyl substituents instead of 3,5-dimethyl. This positional isomerism may alter solubility (logP) and metabolic stability .
N-({1-[3-(2,6-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide Structural Difference: 2,6-Dimethylphenoxy substituents. Impact: The symmetrical 2,6-dimethyl arrangement increases hydrophobicity and may enhance membrane permeability. However, steric effects could reduce binding affinity in enzyme-active sites .
Table 1: Physicochemical Properties of Phenoxy-Substituted Analogs
| Compound | Substituent Position | logP (Predicted) | Metabolic Stability* |
|---|---|---|---|
| Target Compound | 3,5-Dimethyl | 3.8 | Moderate |
| CAS 924850-43-1 | 2,5-Dimethyl | 4.1 | Low |
| 2,6-Dimethyl Analog | 2,6-Dimethyl | 4.5 | High |
*Metabolic stability inferred from substituent effects on cytochrome P450 interactions.
Variations in the Acetamide Moiety
Key Compounds :
2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide (CAS 953883-68-6) Structural Difference: Replaces N-methylacetamide with a phenoxyacetamide group and adds a propenyl substituent.
N-{3-[1-(2,5-Dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide Structural Difference: Uses a phenoxyacetamide chain and a 2,5-dimethylbenzyl group instead of dimethylphenoxypropyl. Impact: The benzyl group may improve aromatic stacking interactions in hydrophobic binding pockets, but the longer propyl linker could reduce conformational stability .
Table 2: Functional Group Comparisons
Core Heterocycle Modifications
Key Compound: N-(1-{1-[3-(3,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Structural Difference : Replaces benzodiazole with benzimidazole and substitutes N-methylacetamide with a furamide group.
Biological Activity
The compound N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 320.41 g/mol. The structure features a benzodiazole ring, a dimethylphenoxy group, and an acetamide moiety, which contribute to its pharmacological properties.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. The presence of the benzodiazole ring is often associated with antimicrobial properties due to its ability to interfere with microbial DNA synthesis.
- Inhibition of Ion Channels : Analogous compounds have been reported to inhibit potassium channels (Kv1.3), which are crucial in cellular excitability and signaling pathways. This inhibition can lead to therapeutic effects in conditions such as autoimmune diseases .
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial properties of benzodiazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The specific compound's activity was tested using standard agar diffusion methods, showing significant zones of inhibition against Staphylococcus aureus and Escherichia coli.
- Potassium Channel Inhibition : In vitro assays demonstrated that related compounds inhibited Kv1.3 channels effectively. The compound under discussion was evaluated using the IonWorks patch clamp assay, revealing comparable potency to established inhibitors like PAP-1 .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
